molecular formula C13H16N4O7S B2672480 N1-methyl-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868982-22-3

N1-methyl-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2672480
CAS No.: 868982-22-3
M. Wt: 372.35
InChI Key: BRJPLZXTTQAQSN-UHFFFAOYSA-N
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Description

N1-methyl-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C13H16N4O7S and its molecular weight is 372.35. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

Oxazolidinones, such as U-100592 and U-100766, showcase a novel class of antimicrobial agents with a unique mechanism for inhibiting bacterial protein synthesis. These compounds have demonstrated in vitro antibacterial activities against a variety of clinically important human pathogens, including strains resistant to other antibiotics. The presence of human serum does not affect their antibacterial activities, making them promising candidates for treating infections (Zurenko et al., 1996).

Synthetic Chemistry Applications

The compound and its relatives have also found use in synthetic chemistry. A safer and more convenient methodology for the large-scale preparation of sulfamides has been reported using N-sulfamoyloxazolidin-2-one derivatives. This approach offers an alternative to using strong electrophilic and hazardous reagents, exploring the scope of using N-sulfamoyloxazolidinones to prepare nonsymmetrical sulfamides (Borghese et al., 2006).

Antimicrobial Compound Synthesis

Additionally, oxazolidinone derivatives have been synthesized with potential antimicrobial activities. For instance, derivatives like N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides show significant activities against bacterial and fungal strains, indicating the versatility of oxazolidinone derivatives in developing new antimicrobial agents (Babu et al., 2013).

Mechanistic Insights and Methodological Advances

The chemical behavior of oxazolidinone derivatives under various conditions has been explored to understand their reaction mechanisms and to develop novel synthetic routes. For example, reactions involving oxazolidinone derivatives have been studied for their potential in creating new compounds through mechanisms such as SN2 reactions, providing valuable insights into the chemistry of oxazolidinones and their applications in synthesis (Mamedov et al., 2016).

Properties

IUPAC Name

N-methyl-N'-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O7S/c1-14-12(18)13(19)15-8-11-16(6-7-24-11)25(22,23)10-4-2-9(3-5-10)17(20)21/h2-5,11H,6-8H2,1H3,(H,14,18)(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJPLZXTTQAQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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